molecular formula C15H19N3O2S B2970337 ethyl (2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)carbamate CAS No. 2034585-34-5

ethyl (2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)carbamate

Cat. No. B2970337
CAS RN: 2034585-34-5
M. Wt: 305.4
InChI Key: OOBOWXXCXCLQJF-UHFFFAOYSA-N
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Description

Ethyl (2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)carbamate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as A-769662 and has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

Heterocyclic Synthesis and Medicinal Chemistry Applications

  • Research highlights the utility of ethyl carbamate derivatives in the synthesis of heterocyclic compounds, which are crucial in the development of new pharmaceuticals. For example, studies on heterocyclic synthesis with ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates have shown the potential to create polyfunctionally substituted pyran, pyridine, and pyridazine derivatives. These compounds have significant implications for drug design and discovery (Mohareb et al., 2004).

Materials Science and Electrochemistry

  • In the realm of materials science, the introduction of different acceptor groups and copolymerization of novel monomers like ethyl 4-(3,6-di(thiophen-2-yl)-9H-carbazole-9-yl)-benzoate has been explored. This research is pivotal for advancing electrochemical and electrochromic properties of materials, potentially impacting the development of smart windows, displays, and sensors (Hu et al., 2013).

Antimicrobial and Antioxidant Studies

  • The synthesis of lignan conjugates via cyclopropanation has revealed compounds with significant antimicrobial and antioxidant activities. Such studies are vital for the discovery of new treatments for infections and diseases caused by oxidative stress (Raghavendra et al., 2016).

Anticancer Research

  • Research into alterations of the carbamate group in ethyl carbamate derivatives has indicated their binding with cellular tubulin, highlighting their potential as anticancer agents. This research is instrumental in the ongoing search for more effective cancer therapies (Temple et al., 1989).

Novel Synthetic Methods and Antitumor Evaluation

  • Innovative synthetic approaches to polyfunctionally substituted heterocyclic compounds derived from ethyl carbamate precursors have shown high inhibitory effects in antiproliferative activity assays. These methodologies offer new avenues for the development of antitumor agents (Shams et al., 2010).

properties

IUPAC Name

ethyl N-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c1-2-20-15(19)16-6-7-18-14(11-3-4-11)9-13(17-18)12-5-8-21-10-12/h5,8-11H,2-4,6-7H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOBOWXXCXCLQJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCCN1C(=CC(=N1)C2=CSC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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